Acid Brown 58

Description

Propriétés

Formule moléculaire |

C40H24N10Na4O19S4 |

|---|---|

Poids moléculaire |

1168.9 g/mol |

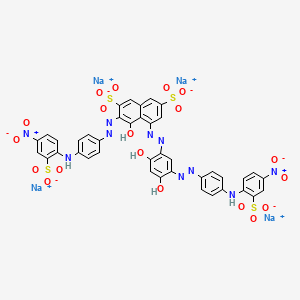

Nom IUPAC |

tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C40H28N10O19S4.4Na/c51-33-19-34(52)31(18-30(33)45-43-23-5-1-21(2-6-23)41-28-11-9-25(49(54)55)15-35(28)71(61,62)63)46-47-32-17-27(70(58,59)60)13-20-14-37(73(67,68)69)39(40(53)38(20)32)48-44-24-7-3-22(4-8-24)42-29-12-10-26(50(56)57)16-36(29)72(64,65)66;;;;/h1-19,41-42,51-53H,(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;;;/q;4*+1/p-4 |

Clé InChI |

YEYRLCHTGWGSQF-UHFFFAOYSA-J |

SMILES canonique |

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3O)O)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C(=C5O)N=NC6=CC=C(C=C6)NC7=C(C=C(C=C7)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Acid Brown 58

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological profile, and analytical methodologies for the synthetic azo dye, C.I. Acid Brown 58.

Chemical Identity and Structure

C.I. This compound is a synthetic dye belonging to the azo class of compounds, characterized by the presence of one or more azo (-N=N-) functional groups.[1] While a definitive, publicly available structure is not consistently reported across chemical databases, the most frequently cited molecular formula for the compound associated with CAS Number 12269-87-3 is C₁₈H₁₈N₈·2HCl.[2] This corresponds to a disazo dye, likely used as a dihydrochloride (B599025) salt to enhance its solubility in water. Its primary applications are in the dyeing of protein-based materials such as leather, wool, and silk, as well as for coloring paper and wood stains.[2]

Note on Chemical Structure: The exact isomeric structure and substitution patterns can vary between manufacturers. The information presented is based on the most commonly available data.

Physicochemical Properties

This compound is a brown powder that is soluble in water and ethanol.[2] Key physicochemical data are summarized in the table below. It is important to note that specific quantitative values such as melting and boiling points are not consistently reported in publicly available literature, which is common for complex dye mixtures.

| Property | Value / Description | Reference |

| CAS Number | 12269-87-3 | [1][2] |

| Molecular Formula | C₁₈H₁₈N₈·2HCl | [2] |

| Molecular Weight | 419.3 g/mol | [2] |

| Appearance | Brown Powder | [2][3] |

| Solubility | Soluble in water and ethanol | [2] |

| pH (aqueous solution) | ~7.5 | [3] |

| Melting Point | Not available | [3] |

| Boiling Point | Not applicable | [3] |

| Synonyms | Acid Brown DS, Leather Brown RDS, Anadurm Brown M-DS | [1][4] |

Experimental Protocols

Proposed Synthesis Protocol: Diazotization and Azo Coupling

The synthesis of this compound, as a disazo dye, involves a two-step process of diazotization followed by azo coupling. This protocol outlines a general procedure.

Materials:

-

Aromatic amine (Starting material 1)

-

Aromatic coupling agent (Starting material 2)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Distilled water

-

Stir plate and magnetic stir bar

-

Beakers and Erlenmeyer flasks

-

pH meter or pH paper

Methodology:

-

Diazotization of the Primary Aromatic Amine: a. Dissolve the primary aromatic amine in a solution of hydrochloric acid and water in a beaker. b. Cool the mixture to 0-5°C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. d. Continue stirring for 30 minutes at 0-5°C. The formation of the diazonium salt is typically confirmed by a positive reaction with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).

-

First Azo Coupling: a. Prepare a solution of the first coupling agent, typically a phenol (B47542) or another aromatic amine, in an aqueous solution of sodium hydroxide (for phenols) or acid (for amines). b. Cool this solution to 0-5°C in an ice bath. c. Slowly add the cold diazonium salt solution from step 1 to the coupling agent solution with vigorous stirring. d. Maintain the temperature at 0-5°C and adjust the pH as necessary (alkaline for phenol coupling, acidic for amine coupling) to facilitate the reaction. e. Stir the reaction mixture for 1-2 hours until the coupling is complete, indicated by the formation of a colored precipitate (the monoazo dye intermediate).

-

Second Diazotization and Coupling (for Disazo Dyes): a. If the monoazo intermediate contains a primary aromatic amine group, it can be diazotized again following the procedure in step 1. b. The resulting diazonium salt is then coupled with a second, different coupling agent as described in step 2 to form the final disazo dye.

-

Isolation and Purification: a. The precipitated dye is collected by filtration. b. The crude dye is washed with cold water to remove excess salts and unreacted starting materials. c. Further purification can be achieved by recrystallization from a suitable solvent (e.g., an ethanol-water mixture). d. The final product is dried in an oven at a controlled temperature (e.g., 60-80°C).

Proposed Analytical Protocol: Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method for the separation and quantification of dyes.

Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Ammonium (B1175870) acetate (B1210297) or formic acid (for buffer preparation).

-

Water (HPLC grade).

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

Methodology:

-

Preparation of Mobile Phase: a. Mobile Phase A: Prepare a 20 mM ammonium acetate buffer in water, adjusted to pH 6.5 with acetic acid. Filter through a 0.45 µm membrane filter. b. Mobile Phase B: Acetonitrile.

-

Preparation of Standard Solutions: a. Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in a 50:50 mixture of Mobile Phase A and B. b. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: a. For liquid samples (e.g., dye bath effluent), dilute with the initial mobile phase mixture and filter through a 0.45 µm syringe filter. b. For solid samples (e.g., dyed textile), perform a suitable extraction (e.g., with a methanol/water mixture), followed by dilution and filtration.

-

Chromatographic Conditions:

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: Determine the maximum absorbance wavelength (λmax) of this compound using the DAD (typically in the 400-600 nm range for brown dyes). Set the detector to monitor at this λmax.

-

Gradient Elution:

-

0-2 min: 20% B

-

2-15 min: Linear gradient from 20% to 80% B

-

15-18 min: Hold at 80% B

-

18-20 min: Return to 20% B

-

20-25 min: Column re-equilibration

-

-

-

Quantification: a. Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. b. Inject the prepared samples. c. Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

Synthesis Workflow

References

An In-depth Technical Guide to the Spectroscopic Analysis of C.I. Acid Brown 58

For Researchers, Scientists, and Drug Development Professionals

Introduction to C.I. Acid Brown 58

C.I. This compound (CAS No. 12269-87-3) is a synthetic dye belonging to the acid dye category, which are typically water-soluble anionic dyes.[1][2][3][4] These dyes are primarily used in the textile industry for dyeing materials like wool and for leather coloration.[1] Spectroscopic analysis is crucial for the quality control, structural elucidation, and understanding of the physicochemical properties of such dyes, which is essential for their application and for assessing their environmental and biological interactions.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound, based on typical values for similar azo dyes.

Table 1: Predicted UV-Visible Spectroscopic Data

| Parameter | Predicted Value | Solvent |

| λmax (π → π* transition) | 250 - 320 nm | Water, DMF, DMSO |

| λmax (n → π* transition) | 380 - 450 nm | Water, DMF, DMSO |

| Molar Absorptivity (ε) | 10,000 - 40,000 L·mol⁻¹·cm⁻¹ | Water, DMF, DMSO |

Table 2: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H Stretch (if present) | 3200 - 3600 |

| N-H Stretch (if present) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Azo Group (-N=N-) Stretch | 1400 - 1500 |

| S=O Stretch (sulfonate group) | 1030 - 1070 and 1150 - 1210 |

| C-N Stretch | 1250 - 1350 |

| Aromatic C=C Bending | 690 - 900 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons | 6.5 - 8.5 |

| Protons adjacent to -OH or -NH₂ | Variable, depends on H-bonding | |

| ¹³C | Aromatic Carbons | 110 - 160 |

| Carbon in Azo Linkage | 140 - 160 |

Table 4: Predicted Mass Spectrometry Data

| Ionization Technique | Predicted Observation |

| Electrospray Ionization (ESI) | [M-H]⁻ or [M+H]⁺ depending on the exact structure |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

3.1 UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the absorption maxima (λmax) and molar absorptivity, which are characteristic of the dye's electronic transitions and color.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like deionized water, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). From this, create a series of dilutions to a concentration range suitable for UV-Vis analysis (typically in the µM range).

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Procedure: a. Calibrate the spectrophotometer using the solvent as a blank. b. Record the absorption spectrum of each dilution over a wavelength range of 200-800 nm. c. Identify the wavelength of maximum absorbance (λmax). d. Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance (A) at λmax, the concentration (c), and the path length of the cuvette (l).

-

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the this compound molecule.

-

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the dry dye powder with spectroscopic grade potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure: a. Record a background spectrum of a pure KBr pellet. b. Place the sample pellet in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹. c. Identify the characteristic absorption bands for the functional groups as outlined in Table 2.

-

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Methodology:

-

Sample Preparation: Dissolve an adequate amount of the dye in a deuterated solvent, such as DMSO-d₆.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure: a. Acquire ¹H and ¹³C NMR spectra. b. Process the spectra (Fourier transform, phase correction, and baseline correction). c. Analyze the chemical shifts, integration (for ¹H), and coupling patterns to deduce the structure.

-

3.4 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and structure.

-

Methodology:

-

Sample Preparation: Dissolve the dye in a solvent compatible with the ionization technique, such as methanol (B129727) or acetonitrile (B52724) for electrospray ionization (ESI).

-

Instrumentation: Use a mass spectrometer, with ESI being a common ionization source for such molecules.

-

Procedure: a. Infuse the sample solution into the mass spectrometer. b. Acquire the mass spectrum in both positive and negative ion modes. c. Analyze the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

-

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships between molecular properties and spectroscopic techniques.

References

A Technical Guide to the Solubility of Acid Brown 58 in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Brown 58, a synthetic dye with applications in various industries. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines established methodologies for determining dye solubility and presents a framework for data presentation.

Solubility Data of this compound

While qualitative descriptions are available, precise quantitative solubility data for this compound is not widely published. Technical data sheets consistently state that this compound is soluble in water[1][2][3][4][5] and ethanol[3]. One manufacturer distinguishes between a water-soluble crude form and a solvent-soluble wetcake form[6]. For research and development purposes, experimental determination is necessary to establish exact solubility limits under specific conditions.

The following table provides a template for presenting such experimentally determined data, populated with available qualitative information and placeholder quantitative values for illustrative purposes.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Units |

| Water | H₂O | 25 | Soluble | g/L |

| Ethanol | C₂H₅OH | 25 | Soluble | g/L |

| Methanol | CH₃OH | 25 | Data not available | g/L |

| Acetone | C₃H₆O | 25 | Data not available | g/L |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 | Data not available | g/L |

*Note: Quantitative values are placeholders and must be determined experimentally.

Experimental Protocol for Solubility Determination

The recommended method for determining the solubility of this compound is the saturation shake-flask method followed by UV-Vis spectrophotometric analysis . This method is reliable for colored compounds and provides accurate quantitative results.

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (analytical grade): Deionized water, Ethanol, etc.

-

Volumetric flasks (various sizes)

-

Erlenmeyer flasks with stoppers

-

Analytical balance (± 0.0001 g)

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

Detailed Methodology

Part A: Preparation of Saturated Solution

-

Addition of Solute: Add an excess amount of this compound to an Erlenmeyer flask containing a known volume (e.g., 50 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the flask to prevent solvent evaporation. Place the flask in a thermostatically controlled water bath set to a constant temperature (e.g., 25 °C).

-

Agitation: Stir the suspension vigorously using a magnetic stirrer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The stirring speed should be sufficient to keep the solid particles suspended.

Part B: Sample Collection and Preparation

-

Settling: After the equilibration period, turn off the stirrer and allow the excess solid to settle for at least 1 hour.

-

Withdrawal of Supernatant: Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a syringe filter into a clean, dry volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0). Record the dilution factor accurately.

Part C: Spectrophotometric Analysis

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent and scan it across the UV-Vis spectrum to determine the λmax.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and pass through the origin, following the Beer-Lambert Law.

-

Sample Analysis: Measure the absorbance of the diluted sample solution at the same λmax.

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Visualized Workflows

The following diagrams illustrate the key processes involved in the experimental determination of this compound solubility.

Caption: General workflow for determining this compound solubility.

Caption: Workflow for creating a spectrophotometric calibration curve.

References

Unveiling the Fluorescent Properties of Acid Brown 58: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the fluorescent properties of the synthetic azo dye, Acid Brown 58. A comprehensive review of scientific literature and technical databases reveals a significant gap in the publicly available data regarding its specific fluorescent characteristics. While categorized as a "fluorescent dye" by some commercial suppliers, empirical data on its excitation and emission spectra, quantum yield, and fluorescence lifetime are not readily accessible. This document summarizes the known general properties of this compound and provides a broader context on the fluorescence of azo dyes, a class to which this compound belongs. Due to the absence of specific experimental data, detailed protocols and signaling pathway diagrams as initially envisioned cannot be provided.

Introduction to this compound

This compound is a synthetic dye belonging to the extensive family of azo dyes, characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.[1][2] It is primarily utilized in the textile and leather industries for dyeing materials such as wool, silk, and nylon.[1]

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 12269-87-3 | [3] |

| Synonyms | Acid Brown DS, Leather Brown RDS | [3] |

| Molecular Formula | C18H18N8·2ClH | [3] |

| Molecular Weight | 419.3 g/mol | [3] |

| Appearance | Brown Powder | [4] |

| Solubility | Soluble in water | [4] |

The Fluorescence of Azo Dyes: A General Perspective

The fluorescence of organic dyes is contingent upon the molecule's ability to absorb light and subsequently emit a portion of that energy as photons. While many dye classes are known for their strong fluorescent properties, azo dyes generally exhibit weak to negligible fluorescence.[5][6]

This lack of fluorescence is primarily attributed to two key factors:

-

Rapid Non-radiative Decay: Upon excitation, the azo group can undergo efficient trans-cis photoisomerization. This conformational change provides a rapid, non-radiative pathway for the excited state to return to the ground state, effectively quenching fluorescence.[5][7]

-

Energy Dissipation: The molecular structure of many azo dyes facilitates the dissipation of absorbed energy as heat rather than light.[7]

However, it is important to note that fluorescence is not entirely absent in all azo dyes. Researchers have successfully synthesized fluorescent azo dyes through specific chemical modifications.[5][7] One notable strategy involves the introduction of an intramolecular N–B interaction using a boryl group. This structural constraint restricts the rotation around the azo bond, thereby inhibiting the non-radiative decay pathways and promoting fluorescence.[5] Such modifications can lead to azo dyes with significant fluorescence quantum yields.[7]

Fluorescent Properties of this compound: The Knowledge Gap

Despite its classification by some sources as a fluorescent dye, a thorough search of the scientific literature and chemical databases did not yield any specific quantitative data on the fluorescent properties of this compound. Key parameters that remain uncharacterized include:

-

Excitation and Emission Spectra: The wavelengths at which the dye maximally absorbs and emits light are unknown.

-

Quantum Yield (ΦF): The efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons, has not been reported.

-

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state is not documented.

This absence of data prevents a detailed analysis of its potential applications in fluorescence-based assays, imaging, or as a molecular probe in drug development research.

Methodological Considerations and Future Directions

Given the lack of available data, this guide cannot provide specific experimental protocols for the use of this compound as a fluorescent probe. To characterize its fluorescent properties, the following standard methodologies would be required:

-

UV-Visible Absorption Spectroscopy: To determine the absorption spectrum and identify the optimal excitation wavelength.

-

Fluorescence Spectroscopy: To measure the excitation and emission spectra and determine the Stokes shift.

-

Quantum Yield Determination: To quantify the fluorescence efficiency, typically measured relative to a known standard.

-

Time-Resolved Fluorescence Spectroscopy: To measure the fluorescence lifetime.

A logical workflow for the initial characterization of this compound's fluorescent properties is outlined below.

Workflow for characterizing the fluorescent properties of this compound.

Conclusion

While this compound is a commercially available azo dye, its fluorescent properties are not well-documented in the public domain. The general understanding of azo dyes suggests that most are non-fluorescent due to efficient non-radiative decay processes. However, the possibility of fluorescence in specifically engineered azo dyes exists. For researchers and professionals in drug development, the lack of fundamental data for this compound means that its utility as a fluorescent probe is currently unverified. A thorough experimental characterization is required to ascertain its fluorescent properties and potential applications in biological and pharmaceutical research. Without such data, any application relying on its fluorescence would be purely speculative.

References

- 1. CAS 12269-87-3: C.I. This compound | CymitQuimica [cymitquimica.com]

- 2. Azo dye - Wikipedia [en.wikipedia.org]

- 3. sdinternational.com [sdinternational.com]

- 4. colorantsgroup.com [colorantsgroup.com]

- 5. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]

- 6. Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Mechanism of Acid Brown 58 Tannin Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative binding mechanism between the azo dye C.I. Acid Brown 58 and tannins. In the absence of direct empirical data on this specific interaction, this document synthesizes information from analogous systems, including acid dye-protein and azo dye-polyphenol interactions, to propose a scientifically grounded hypothesis. This guide details potential experimental protocols to investigate this binding, presents representative quantitative data from similar molecular interactions, and utilizes visualizations to elucidate complex concepts. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields interested in the molecular interactions of dyes and polyphenolic compounds.

Introduction

This compound is a synthetic azo dye noted for its application in dyeing protein-rich materials such as wool and leather.[1] Its utility in these applications suggests an affinity for proteinaceous substrates. Tannins, a diverse class of polyphenolic compounds, are characterized by their ability to precipitate proteins, a property that underlies their use in leather tanning and contributes to the astringency of certain foods and beverages. The interaction between this compound and tannins, while not extensively studied, is of interest for potential applications in diagnostics, biomaterial engineering, and as a model system for understanding dye-polyphenol interactions. This guide explores the theoretical basis for this binding and provides a roadmap for its experimental investigation.

Hypothesized Binding Mechanism of this compound and Tannins

Based on the known interactions of its constituent chemical classes, the binding of this compound to tannins is likely a multifactorial process involving a combination of non-covalent interactions.

-

Hydrogen Bonding: Tannins are rich in hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. This compound, as an azo dye, contains nitrogen atoms in its azo linkages (-N=N-) and potentially other functional groups (depending on its precise, though not definitively published, structure) that can participate in hydrogen bonding.[2]

-

Van der Waals Forces: The aromatic ring structures present in both this compound and tannins can engage in Van der Waals interactions, contributing to the overall stability of the complex.[3]

-

Ionic Interactions: Acid dyes, by definition, possess acidic functional groups such as sulfonic acid (-SO₃H) groups.[3][4] In an aqueous environment, these groups can deprotonate to form anionic species (-SO₃⁻). While tannins are not typically charged, under certain pH conditions, phenolic hydroxyl groups can deprotonate, leading to potential electrostatic interactions.

-

Hydrophobic Interactions: The nonpolar regions of both the dye and tannin molecules may favor association in an aqueous environment to minimize contact with water, leading to hydrophobic interactions.

The following diagram illustrates the proposed non-covalent interactions contributing to the binding of this compound to a generic tannin molecule.

Experimental Protocols for Investigating Binding

To empirically determine the binding mechanism and affinity between this compound and tannins, a suite of biophysical techniques can be employed. The following are detailed protocols adapted for this specific molecular system.

UV-Visible Spectrophotometry

This technique can be used to detect the formation of a complex between this compound and tannins by observing changes in the absorption spectrum of the dye.

Principle: The formation of a complex can alter the electronic environment of the dye's chromophore, leading to a shift in the maximum absorbance wavelength (λ_max) or a change in molar absorptivity.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of a representative tannin (e.g., tannic acid, 10 mM) in the same buffer.

-

-

Titration:

-

In a series of cuvettes, maintain a constant concentration of this compound (e.g., 50 µM).

-

Add increasing concentrations of the tannin solution to each cuvette.

-

Include a control cuvette with only the dye at the same concentration.

-

-

Measurement:

-

Incubate the mixtures for a set period to allow equilibrium to be reached.

-

Measure the UV-Vis absorption spectrum (e.g., from 300 to 700 nm) for each sample.

-

-

Data Analysis:

-

Plot the change in absorbance at the λ_max of the dye as a function of the tannin concentration.

-

Analyze the data using binding models (e.g., the Benesi-Hildebrand equation) to estimate the binding constant (K_a) and stoichiometry (n).

-

Fluorescence Spectroscopy

If this compound is fluorescent, its interaction with tannins can be studied through fluorescence quenching.

Principle: The binding of a quencher (tannin) to a fluorophore (this compound) can lead to a decrease in the fluorescence intensity. This quenching can be static (due to complex formation) or dynamic (due to collisional deactivation).

Methodology:

-

Preparation of Solutions: Prepare stock solutions as described for UV-Vis spectrophotometry.

-

Fluorescence Measurements:

-

Determine the excitation and emission wavelengths of this compound.

-

In a series of fluorescence cuvettes, keep the concentration of this compound constant and titrate with increasing concentrations of the tannin.

-

-

Data Analysis:

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

-

Temperature-dependent studies can help distinguish between static and dynamic quenching mechanisms.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: The binding of a ligand to a macromolecule is accompanied by either the release (exothermic) or absorption (endothermic) of heat. ITC measures these small heat changes to determine the binding affinity, stoichiometry, and the enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound and the tannin in the same degassed buffer to minimize heats of dilution.

-

Typically, the dye solution is placed in the sample cell and the tannin solution in the injection syringe.

-

-

ITC Experiment:

-

Perform a series of injections of the tannin solution into the dye solution at a constant temperature.

-

A control experiment, injecting the tannin into the buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

The raw data (heat flow per injection) is integrated to obtain the heat change per mole of injectant.

-

These values are then fit to a suitable binding model to extract the thermodynamic parameters: K_a, n, ΔH, and ΔS.

-

The following diagram outlines a general experimental workflow for these techniques.

Quantitative Data from Analogous Systems

As direct quantitative data for the this compound-tannin interaction is not available in the public domain, the following tables summarize representative data from studies on similar systems, such as polyphenol-protein and polyphenol-metal interactions. This data provides a reference for the expected range of binding affinities and thermodynamic parameters.

Table 1: Thermodynamic Parameters of Polyphenol-Bovine Serum Albumin (BSA) Interactions Determined by ITC

| Polyphenol | Stoichiometry (n) | Binding Constant (K_a) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |

| Pentagalloylglucose | 26 | 1.5 x 10⁵ | -8.2 | -3.4 |

| Tannic Acid | 52 | 2.0 x 10⁴ | -2.5 | 11.7 |

| Epigallocatechin gallate | 6 | 1.8 x 10⁵ | -1.0 | 21.1 |

Data is illustrative and compiled from various sources studying polyphenol-protein interactions.[5]

Table 2: Formation Constants of Tannin-Metal Complexes Determined by UV-Vis Spectrophotometry

| Tannin | Metal Ion | Stoichiometry (Tannin:Metal) | Formation Constant (K_f) | pH |

| Pentagalloyl glucose | Al(III) | 1:1 | 1.10 x 10⁵ M⁻¹ | 4 |

| Pentagalloyl glucose | Al(III) | 1:2 | 4.02 x 10¹¹ M⁻² | 6 |

| Oenothein B | Al(III) | 1:1 | 1.58 x 10⁵ M⁻¹ | 4 |

| Oenothein B | Al(III) | 1:2 | 1.86 x 10¹¹ M⁻² | 6 |

Data adapted from studies on tannin-metal interactions.[6]

Logical Relationships in Experimental Design

The choice of experimental technique and the interpretation of the results are logically interconnected. The following diagram illustrates the relationship between the experimental approaches and the information they provide.

References

- 1. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 4. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Preliminary Studies of Acid Brown 58 Interaction with Proteins: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for investigating the interactions between Acid Brown 58, an acidic azo dye, and various proteins. In the absence of specific published studies on this compound, this document provides a detailed overview of the established principles governing dye-protein interactions and presents a series of robust experimental protocols that can be employed to elucidate the binding affinity, thermodynamics, and potential structural impact of such interactions. The methodologies described herein are based on widely accepted biophysical techniques and are intended to serve as a foundational resource for researchers initiating studies in this area. This guide includes illustrative data tables and workflow diagrams to facilitate experimental design and data interpretation.

Introduction: Understanding Dye-Protein Interactions

The interaction of small molecules with proteins is a cornerstone of biochemical and pharmaceutical research. Acidic dyes, such as this compound, are known to bind to proteins primarily through electrostatic interactions between the sulfonic acid groups of the dye and positively charged amino acid residues on the protein surface, such as lysine (B10760008) and arginine.[1] Hydrophobic interactions and hydrogen bonding may also play a significant role in the binding process.[1][2] Azo dyes, a class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-), have been studied for their potential to interact with biological macromolecules.[3] Understanding the nature and strength of these interactions is crucial for assessing the biological activity and potential toxicity of such compounds.[4]

Recommended Experimental Protocols

To characterize the interaction between this compound and a target protein, a multi-pronged approach using various biophysical techniques is recommended. The following protocols provide detailed methodologies for key experiments.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan and tyrosine residues) or the fluorescence of the ligand itself.[5] Quenching of the protein's fluorescence upon binding of a ligand can provide information about the binding affinity and the number of binding sites.[5]

Experimental Protocol:

-

Solution Preparation:

-

Prepare a stock solution of the target protein (e.g., Human Serum Albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of this compound in the same buffer.

-

The concentrations should be accurately determined using a spectrophotometer.

-

-

Fluorescence Spectra Collection:

-

Set the excitation wavelength for tryptophan (around 280 nm or 295 nm to avoid tyrosine excitation) and record the emission spectrum from 300 nm to 500 nm.

-

Titrate the protein solution with increasing concentrations of the this compound solution.

-

Allow the mixture to equilibrate for a few minutes before each measurement.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).[5]

-

Calculate the binding constant (Kb) and the number of binding sites (n) using the modified Stern-Volmer equation or by plotting the data using a Scatchard plot.[5]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[6][7] It allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[6]

Experimental Protocol:

-

Sample Preparation:

-

Prepare solutions of the target protein and this compound in the same buffer, ensuring they are degassed to avoid air bubbles.

-

The concentration of the ligand in the syringe should be 10-20 times higher than the protein concentration in the sample cell.

-

-

ITC Measurement:

-

Load the protein solution into the sample cell and the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature, injection volume, and spacing between injections.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n.

-

Calculate the Gibbs free energy change (ΔG) and the entropy change (ΔS) from these values.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[7][8] It measures the change in the refractive index at the surface of a sensor chip as one molecule binds to another that is immobilized on the chip.

Experimental Protocol:

-

Sensor Chip Preparation:

-

Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

The immobilization level should be optimized to avoid mass transport limitations.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound (the analyte) over the sensor surface.

-

Use the same buffer for both the running buffer and the analyte solutions.

-

Monitor the association and dissociation phases in real-time by recording the SPR signal (measured in response units, RU).

-

Regenerate the sensor surface between analyte injections using a suitable regeneration solution.

-

-

Data Analysis:

-

Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.

-

Globally fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Quantitative Data Presentation (Illustrative Examples)

The following tables present hypothetical data that could be obtained from the experiments described above.

Table 1: Hypothetical Fluorescence Quenching Data for the Interaction of this compound with Human Serum Albumin (HSA)

| Parameter | Value |

| Binding Constant (Kb) | 1.5 x 105 M-1 |

| Number of Binding Sites (n) | ~1 |

| Stern-Volmer Constant (Ksv) | 2.0 x 104 M-1 |

| Quenching Mechanism | Static |

Table 2: Hypothetical Thermodynamic Parameters for the Interaction of this compound with HSA Determined by ITC

| Parameter | Value |

| Association Constant (Ka) | 1.8 x 105 M-1 |

| Stoichiometry (n) | 0.95 |

| Enthalpy Change (ΔH) | -25.5 kJ/mol |

| Entropy Change (ΔS) | 15.2 J/mol·K |

| Gibbs Free Energy Change (ΔG) | -30.0 kJ/mol |

Table 3: Hypothetical Kinetic and Affinity Data for the Interaction of this compound with HSA from SPR Analysis

| Parameter | Value |

| Association Rate Constant (ka) | 3.2 x 103 M-1s-1 |

| Dissociation Rate Constant (kd) | 1.8 x 10-2 s-1 |

| Equilibrium Dissociation Constant (Kd) | 5.6 µM |

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the described experimental techniques.

Caption: Workflow for Fluorescence Spectroscopy Analysis.

Caption: Workflow for Isothermal Titration Calorimetry.

Caption: Workflow for Surface Plasmon Resonance Analysis.

Conclusion

While direct experimental data on the interaction of this compound with proteins is not currently available in the public domain, the experimental framework presented in this guide provides a clear and robust pathway for its investigation. By employing techniques such as fluorescence spectroscopy, isothermal titration calorimetry, and surface plasmon resonance, researchers can obtain critical quantitative data on the binding affinity, thermodynamics, and kinetics of this interaction. The provided protocols, illustrative data, and workflow diagrams serve as a valuable resource for designing and executing these preliminary studies, which will be essential for understanding the biological implications of this compound exposure.

References

- 1. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protein Azo Dyes Interaction in vitro: Possible Role of Secondary Valences on Chemical Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Spectrophotometric study on the interaction of protein with acid dye] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the binding affinity of macromolecular interactions: daring to ask why proteins interact - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the binding affinity of macromolecular interactions: daring to ask why proteins interact - PubMed [pubmed.ncbi.nlm.nih.gov]

An Exploratory Technical Guide to Acid Brown 58 for Nucleic Acid Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and development of novel fluorescent stains for nucleic acids are of paramount importance in molecular biology, diagnostics, and drug development. An ideal nucleic acid stain should exhibit high sensitivity, specificity, and photostability, with minimal background fluorescence. Acid Brown 58, a synthetic dye traditionally used in the textile and leather industries, has been noted for its potential to interact with biological macromolecules, including nucleic acids.[1] This technical guide provides an in-depth exploratory framework for researchers interested in investigating the utility of this compound as a potential nucleic acid stain. Due to the limited availability of specific data on this application, this document outlines a comprehensive research plan, including hypothetical data presentation, detailed experimental protocols based on established methodologies for nucleic acid stain characterization, and visualizations of proposed workflows and interaction mechanisms.

Physicochemical and Safety Data of this compound

A foundational understanding of the dye's properties and safety profile is critical before embarking on experimental work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 12269-87-3 | [2] |

| Chemical Class | Acid Dye | [2] |

| Appearance | Brown Powder | [2] |

| Hue | Brown | [2] |

| Solubility | Soluble in water | [2] |

| Dye Content | >98% | [2] |

Table 2: Safety and Handling Information for this compound

| Hazard Information | Precautionary Measures |

| Potential Health Effects | May cause eye, skin, and respiratory tract irritation. Harmful if swallowed.[1] |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing.[1][3] |

| Handling | Use in a chemical fume hood. Minimize dust generation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[1] |

| Storage | Store in a cool, dry, well-ventilated area in tightly sealed containers.[1] |

Proposed Experimental Exploration

The following sections detail a suggested research workflow to comprehensively evaluate this compound as a nucleic acid stain.

Caption: Proposed experimental workflow for the evaluation of this compound as a nucleic acid stain.

Detailed Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the investigation of this compound.

3.1. Spectroscopic Characterization

-

Objective: To determine the absorption and fluorescence properties of this compound in the presence and absence of nucleic acids.

-

Protocol:

-

Prepare a stock solution of this compound in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Record the absorbance spectrum from 200 to 800 nm using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the determined absorption maximum.

-

Titrate the this compound solution with increasing concentrations of dsDNA and ssRNA, recording the absorbance and fluorescence spectra at each concentration.

-

Calculate the quantum yield and molar extinction coefficient using established methods.

-

3.2. Binding Affinity and Mechanism Studies

-

Objective: To quantify the binding affinity of this compound for nucleic acids and to elucidate the binding mechanism.

-

Protocol for Fluorescence Titration:

-

Prepare solutions of this compound at a fixed concentration and varying concentrations of nucleic acids.

-

Measure the fluorescence intensity of each solution.

-

Plot the change in fluorescence as a function of nucleic acid concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

-

-

Protocol for Viscosity Measurement:

-

Prepare solutions of DNA at a constant concentration.

-

Add increasing amounts of this compound to the DNA solutions.

-

Measure the viscosity of each solution using a viscometer. An increase in viscosity is indicative of an intercalating binding mode.

-

-

Protocol for Circular Dichroism (CD) Spectroscopy:

-

Record the CD spectrum of DNA in the absence of the dye.

-

Titrate the DNA solution with this compound and record the CD spectrum at each concentration. Changes in the CD spectrum can provide insights into conformational changes in the DNA upon dye binding.

-

3.3. Application in Gel Electrophoresis

-

Objective: To assess the utility of this compound as a stain for visualizing nucleic acids in agarose (B213101) and polyacrylamide gels.

-

Protocol:

-

Prepare an agarose or polyacrylamide gel of the desired concentration.

-

Perform electrophoresis of nucleic acid samples.

-

Post-staining: Immerse the gel in a staining solution of this compound (concentration to be optimized, e.g., 1-10 µg/mL) for 30-60 minutes.

-

Destain the gel in buffer for 15-30 minutes if necessary.

-

Pre-staining: Alternatively, add this compound to the molten agarose or acrylamide (B121943) solution before polymerization (concentration to be optimized).

-

Visualize the gel using a suitable imaging system (e.g., UV or blue-light transilluminator) and document the results.

-

3.4. Application in Fluorescence Microscopy

-

Objective: To evaluate the ability of this compound to stain nucleic acids in fixed or live cells.

-

Protocol:

-

Culture cells on coverslips or in imaging dishes.

-

For fixed-cell staining, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and then incubate with a working solution of this compound.

-

For live-cell staining, incubate the cells directly with a working solution of this compound.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Mount the coverslips or image the dishes using a fluorescence microscope equipped with appropriate filter sets.

-

Hypothetical Data Presentation

The following tables illustrate how quantitative data for this compound could be structured.

Table 3: Hypothetical Spectroscopic Properties of this compound with Nucleic Acids

| Parameter | This compound Alone | + dsDNA | + ssRNA |

| Absorbance Max (λabs, nm) | 480 | 495 | 490 |

| Emission Max (λem, nm) | 580 | 610 | 600 |

| Quantum Yield (Φ) | 0.05 | 0.35 | 0.20 |

| Molar Extinction Coefficient (ε, M-1cm-1) | 25,000 | 30,000 | 28,000 |

| Fluorescence Enhancement | - | 7-fold | 4-fold |

Table 4: Hypothetical Binding Parameters of this compound

| Nucleic Acid | Binding Constant (Kd) | Binding Mode |

| dsDNA | 50 nM | Intercalation |

| ssRNA | 200 nM | Groove Binding |

Theoretical Signaling Pathway and Interaction Mechanism

The interaction of a small molecule like this compound with nucleic acids can occur through several mechanisms, primarily intercalation or groove binding.

Caption: Theoretical interaction mechanisms of this compound with double-stranded DNA.

While specific experimental data on the use of this compound for nucleic acid staining is currently lacking in published literature, its known interaction with biological macromolecules suggests it is a candidate worthy of exploratory research. This guide provides a comprehensive framework for such an investigation, from initial spectroscopic characterization and binding studies to practical applications in common molecular biology techniques. The successful validation of this compound as a nucleic acid stain would add a new tool to the molecular biologist's toolkit, potentially offering unique advantages in terms of cost, photostability, or spectral properties. Researchers are encouraged to adapt and optimize the provided protocols to thoroughly evaluate the potential of this dye.

References

The Untapped Potential of Acid Brown 58 in Histological Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective use of Acid Brown 58, a synthetic azo dye, as a novel histological stain. While traditionally utilized in the textile and leather industries, its properties as an acid dye suggest a significant, yet unexplored, potential for staining biological tissues. This document provides a comprehensive overview of this compound's known characteristics, the fundamental principles of acid dye staining in histology, and a proposed methodology for its evaluation as a histological dye. The aim is to equip researchers with the foundational knowledge required to investigate and potentially validate this compound as a new tool in histopathology and related fields.

Introduction to this compound

This compound, also known by its Colour Index number, is a synthetic dye belonging to the azo class of compounds.[1] Its primary applications have been in the dyeing of protein-based materials such as wool, silk, and leather, owing to its affinity for these substrates under acidic conditions.[1] This characteristic suggests a potential for interaction with biological tissues, which are rich in proteins.

The fundamental principle behind the use of acid dyes in histology is the electrostatic attraction between the anionic dye molecules and cationic components within the tissue.[2][3] Proteins in the cytoplasm, muscle, and connective tissue provide abundant positively charged sites (amino groups) at an acidic pH, making them ideal targets for acid dyes.[2] Given that this compound is an acid dye, it is hypothesized that it could serve as an effective cytoplasmic or connective tissue stain.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential behavior as a histological stain. Its solubility in water is a key advantage for the preparation of staining solutions.

| Property | Value/Description | Reference |

| CAS Number | 12269-87-3 | [1] |

| Molecular Formula | C18H18N8·2ClH | |

| Molecular Weight | 419.3 g/mol | |

| Chemical Class | Azo Dye | [1] |

| Physical Appearance | Brown Powder | [4] |

| Solubility | Soluble in water | [4] |

Mechanism of Action: The Theory of Acid Dye Staining

The proposed mechanism for this compound as a histological stain is based on the well-established principles of acid dye-tissue interactions. This process is primarily governed by electrostatic forces, as illustrated in the signaling pathway diagram below.

Caption: Proposed mechanism of this compound staining in biological tissue.

At an acidic pH, the amino groups of proteins within the tissue become protonated, acquiring a net positive charge.[3] Concurrently, the acidic groups (likely sulfonate or carboxylate groups, typical for acid dyes) on the this compound molecule ionize, rendering the dye anionic.[2] The electrostatic attraction between the positively charged tissue proteins and the negatively charged dye molecules results in the formation of ionic bonds, leading to the staining of these structures.[5]

Proposed Experimental Protocol for Evaluation

As there are no established histological protocols for this compound, the following is a proposed workflow for its initial evaluation. This protocol is based on standard histological procedures for testing new stains.

Caption: Proposed workflow for evaluating this compound as a histological stain.

Preparation of Staining Solution

-

Stock Solution (1% w/v): Dissolve 1 gram of this compound powder in 100 mL of distilled water. Gentle heating and stirring may be required.

-

Working Solution (0.1% - 0.5% w/v): Dilute the stock solution with distilled water to achieve the desired concentration. Add 1 mL of glacial acetic acid per 100 mL of working solution to acidify.

Staining Procedure

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Staining: Immerse slides in the this compound working solution for 5-15 minutes. Optimization of staining time is recommended.

-

Rinsing: Briefly rinse the slides in distilled water to remove excess stain.

-

Differentiation (Optional): If overstaining occurs, differentiate with a brief wash in 0.5% acetic acid.

-

Washing: Wash in running tap water for 2-5 minutes.

-

Counterstaining: Stain with a nuclear stain such as Mayer's or Harris's hematoxylin (B73222) to visualize nuclei.

-

Dehydration and Clearing: Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Mounting: Mount with a permanent mounting medium and a coverslip.

Expected Results and Quantitative Assessment

Based on its properties as an acid dye, this compound is expected to stain acidophilic tissue components. A proposed table for recording and quantifying the staining results is provided below.

| Tissue Component | Expected Staining | Staining Intensity (1-4) | Notes |

| Cytoplasm | Brown | ||

| Muscle Fibers | Brown | ||

| Collagen | Light Brown to Brown | ||

| Erythrocytes | Brown | ||

| Nuclei (with counterstain) | Blue/Purple |

Staining intensity can be graded on a scale of 1 (weak) to 4 (strong). This quantitative data will be crucial for optimizing the staining protocol and comparing the efficacy of this compound to established histological dyes like eosin.

Conclusion and Future Directions

This compound presents an intriguing possibility for the expansion of the histological staining repertoire. Its known affinity for proteinaceous materials, coupled with its properties as an acid dye, provides a strong theoretical basis for its use in staining biological tissues. The experimental protocol outlined in this guide offers a starting point for researchers to systematically evaluate its potential. Future studies should focus on optimizing staining parameters, comparing its performance against standard dyes, and exploring its applicability in various tissue types and pathological conditions. The successful validation of this compound as a histological stain would not only introduce a new color to the histologist's palette but could also offer unique staining characteristics for specific diagnostic or research purposes.

References

An In-depth Technical Guide on the Application of Dyes and Analytical Techniques in Forensic Science with a Critical Evaluation of Acid Brown 58 for Styryl Detection

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the application of dyes and analytical methodologies in forensic science. It specifically addresses an inquiry into the use of Acid Brown 58 for the detection of styryl compounds and, finding no substantiating scientific evidence for this specific application, broadens the scope to cover established and validated forensic techniques. This document serves as a resource for professionals in forensic science and drug development, offering detailed protocols, data, and workflows for established methods.

1.0 Executive Summary: The Case of this compound and Styryl Detection

A thorough review of peer-reviewed scientific literature, forensic science manuals, and chemical databases was conducted to investigate the purported application of this compound in the forensic detection of styryl compounds, a claim noted on a single chemical supplier's website. This extensive search yielded no scientific evidence, validated protocols, or quantitative data to support this claim. The assertion that this compound is used to detect styryl moieties, potentially as cutting agents in heroin, is not substantiated in the established forensic science literature.

Therefore, this guide will proceed by first presenting the known characteristics of this compound as a commercial dye. Subsequently, it will provide an in-depth exploration of two related and validated areas of forensic science:

-

The application of other acid dyes in forensic contexts , such as the enhancement of fingerprints contaminated with blood.

-

The established analytical techniques for the detection and identification of controlled substances and their adulterants , which may include compounds containing the styryl functional group.

This approach ensures that the guide remains scientifically accurate and provides valuable, actionable information for its intended audience.

2.0 Characterization of this compound

This compound is a commercial dye, and information regarding its specific chemical structure is not consistently defined across various suppliers. However, some general properties have been reported.

| Property | Reported Value/Description |

| CAS Number | 12269-87-3 |

| Synonyms | Acid Brown DS, Leather Brown RDS, C.I. This compound |

| Molecular Formula | C18H18N8.2ClH (Note: Varies by supplier) |

| Molecular Weight | 419.3 g/mol (Note: Varies by supplier) |

| Physical Appearance | Brown powder |

| Primary Application | Dyeing of wool, silk, cotton, leather, and paper surface shading.[1] |

The lack of a definitive, publicly available chemical structure for C.I. This compound makes it difficult to postulate a theoretical chemical reaction with styryl compounds.

3.0 Established Forensic Applications of Acid Dyes: Fingerprint Enhancement

While this compound lacks a documented forensic application, other acid dyes are crucial reagents in forensic science, particularly for the enhancement of latent fingerprints present in blood on various surfaces. These dyes work by staining the protein components of blood, thereby making the fingerprint ridges visible.

| Acid Dye | Common Name(s) | Application | Color of Stain |

| Acid Black 1 | Amido Black, Naphthol Blue Black | Stains proteins in blood on porous and non-porous surfaces. | Blue-black |

| Acid Violet 17 | Coomassie Brilliant Violet | Stains proteins in blood, providing strong contrast. | Bright violet |

| Acid Yellow 7 | Brilliant Sulphoflavine | Stains proteins in blood; fluoresces under blue/green light, ideal for dark surfaces. | Pale yellow |

3.1 Experimental Protocol: Enhancement of Bloody Fingerprints with Acid Black 1 (Methanol-Based)

This protocol is a standard method for using Acid Black 1 to develop fingerprints in blood.

Reagents and Materials:

-

Acid Black 1 (Amido Black) staining solution:

-

2 g Acid Black 1 powder

-

900 mL Methanol (B129727)

-

100 mL Glacial Acetic Acid

-

-

Destaining solution:

-

900 mL Methanol

-

100 mL Glacial Acetic Acid

-

-

Final rinse solution:

-

Distilled water

-

-

Staining dish or tray

-

Wash bottles

-

Protective gloves and eyewear

Procedure:

-

Fixing the Bloodstain: Before staining, it is often necessary to fix the blood proteins to the surface to prevent them from washing away. This can be done by immersing the item in pure methanol for 5-10 minutes or by using a 2% solution of 5-sulfosalicylic acid.

-

Staining: Immerse the item with the suspected bloody fingerprint in the Acid Black 1 staining solution for 3-5 minutes. The solution will stain the entire area where blood is present.

-

First Rinse (Destain): Remove the item from the staining solution and rinse it with the methanol/acetic acid destaining solution. This step removes the excess dye from the background, increasing the contrast of the fingerprint ridges. Continue rinsing until the background is clean and the print is clearly visible.

-

Final Rinse: Gently rinse the item with distilled water to remove the destaining solution.

-

Drying: Allow the item to air dry completely in a fume hood.

-

Photography: Photograph the developed fingerprint using appropriate lighting and scale for documentation.

4.0 Forensic Analysis of Styryl Compounds and Controlled Substances

While a direct link between this compound and styryl compound detection is unsubstantiated, the forensic analysis of drugs that may contain styryl moieties as impurities, or other controlled substances, is a well-established field. The analysis of seized drug samples, such as heroin, follows a rigorous analytical workflow to identify the primary substance and any cutting agents.

4.1 Common Cutting Agents in Heroin

Heroin is often diluted with various substances (cutting agents) to increase its bulk and, in some cases, to mimic or enhance its physiological effects. The identification of these agents is crucial for both legal and intelligence purposes.

| Cutting Agent | Type | Purpose of Addition |

| Caffeine | Adulterant | Pharmacologically active; can affect administration (e.g., vaporization). |

| Quinine/Quinidine | Adulterant | Pharmacologically active; bitter taste mimics some alkaloids. |

| Acetaminophen | Adulterant | Pharmacologically active (analgesic). |

| Levamisole | Adulterant | Veterinary medicine with psychoactive side effects. |

| Sugars (e.g., Lactose, Mannitol) | Diluent | Inactive substance to increase bulk and weight. |

| Starch | Diluent | Inactive substance to increase bulk and weight. |

4.2 Standard Analytical Workflow for Seized Drug Analysis

The identification of a controlled substance in a seized sample is a multi-step process that ensures accuracy and legal defensibility.

Experimental Protocols Overview:

-

Presumptive Color Tests: These are rapid, qualitative tests that suggest the presence of a class of drugs. For opioids like heroin, the Marquis reagent is commonly used, which turns purple in the presence of opium alkaloids.

-

Thin-Layer Chromatography (TLC): A separation technique used to isolate different components of a mixture. The seized sample extract is spotted on a TLC plate and developed in a solvent system. The resulting spots are visualized and their retention factor (Rf) values are compared to known standards.

-

Confirmatory Analysis - Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for drug identification. The sample is injected into a gas chromatograph, which separates the components. Each separated component then enters a mass spectrometer, which bombards it with electrons, causing it to fragment in a unique and reproducible way. This fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint" for definitive identification.

The initial inquiry into the use of this compound for the forensic detection of styryl compounds revealed a lack of scientific support for this application. While the world of forensic chemistry is ever-evolving, it is critical that methods are validated, peer-reviewed, and supported by robust data before being accepted as standard practice. This guide has, therefore, focused on well-established and scientifically validated techniques. The use of acid dyes like Acid Black 1 for enhancing bloody fingerprints is a cornerstone of trace evidence examination. Similarly, the analytical workflow for identifying controlled substances, employing techniques from simple color tests to sophisticated GC-MS analysis, ensures the accuracy and reliability required by the justice system. It is recommended that researchers and practitioners rely on such validated methods for their work.

References

environmental degradation pathways of Acid Brown 58

An In-depth Technical Guide on the Environmental Degradation Pathways of Acid Brown 58

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a monoazo acid dye, is utilized in various industrial applications, particularly in the textile and leather industries. The release of effluents containing this dye into the environment is a significant concern due to the persistence and potential toxicity of the dye and its degradation byproducts. This technical guide provides a comprehensive overview of the , including biodegradation, photodegradation, and chemical degradation. Detailed experimental protocols for studying these pathways and quantitative data from relevant studies are presented. Furthermore, this guide includes diagrammatic representations of the degradation pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound (C.I. 12269-87-3) is a synthetic organic dye characterized by the presence of an azo bond (-N=N-) which acts as a chromophore. The complex aromatic structure of azo dyes makes them resistant to conventional wastewater treatment methods, leading to their accumulation in the environment. Understanding the degradation pathways of this compound is crucial for developing effective remediation strategies and assessing the environmental fate and toxicological risks associated with its degradation products. This guide synthesizes the current knowledge on the various degradation mechanisms of this compound and similar azo dyes.

Degradation Pathways

The environmental degradation of this compound can occur through three primary pathways: biodegradation, photodegradation, and chemical degradation.

Biodegradation

Biodegradation involves the breakdown of the dye by microorganisms, such as bacteria and fungi. The initial and most critical step in the anaerobic biodegradation of azo dyes is the reductive cleavage of the azo bond. This process results in the formation of colorless aromatic amines, which may be more toxic than the parent dye. Subsequent aerobic degradation of these aromatic amines can lead to complete mineralization into carbon dioxide, water, and inorganic salts.

Key Enzymes in Biodegradation:

-

Azoreductases: These enzymes, found in a wide range of bacteria and some fungi, catalyze the reductive cleavage of the azo bond. This is often the rate-limiting step in the anaerobic degradation of azo dyes.

-

Laccases and Peroxidases: Produced by white-rot fungi, these enzymes are involved in the oxidative degradation of a broad range of aromatic compounds, including azo dyes and their amine intermediates.

A proposed biodegradation pathway for a typical monoazo dye similar to this compound is initiated by the azoreductase-mediated cleavage of the azo bond, yielding two primary aromatic amine intermediates. These intermediates can then be further degraded through hydroxylation and ring-opening reactions under aerobic conditions.

Photodegradation

Photodegradation involves the breakdown of the dye molecule upon exposure to light, particularly ultraviolet (UV) radiation. This process can occur directly through the absorption of photons by the dye molecule or indirectly through the action of photosensitizers. The energy from the absorbed light can lead to the cleavage of the azo bond and the degradation of the aromatic rings.

2.2.1. Photocatalytic Degradation A common and effective method for photodegradation is heterogeneous photocatalysis, often employing semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO). Upon irradiation with UV light, the catalyst generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which are powerful oxidizing agents that can non-selectively degrade the dye molecule.

Chemical Degradation (Advanced Oxidation Processes - AOPs)

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

Common AOPs for Azo Dye Degradation:

-

Fenton's Reagent (H₂O₂/Fe²⁺): This system generates hydroxyl radicals through the reaction of hydrogen peroxide with ferrous ions.

-

Photo-Fenton (H₂O₂/Fe²⁺/UV): The efficiency of the Fenton process is enhanced by UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺.

-

Ozonation (O₃): Ozone is a powerful oxidant that can directly react with the dye molecule or decompose to form hydroxyl radicals.

The degradation pathway in AOPs typically involves the electrophilic attack of hydroxyl radicals on the aromatic rings and the azo linkage, leading to the fragmentation of the dye molecule and eventual mineralization.

Quantitative Data on Degradation

The efficiency of different degradation processes for azo dyes similar to this compound is summarized below. It is important to note that the degradation efficiency is highly dependent on the specific experimental conditions.

| Degradation Method | Target Dye (Analogue) | Degradation Efficiency (%) | Conditions | Reference |

| Biodegradation | ||||

| Bacterial Consortium | Reactive Black 5 | 98-99% decolorization | 100 mg/L dye, 30°C, microaerophilic | [1] |

| Pseudomonas aeruginosa | Brown 706 | 45% degradation | 20 ppm dye, 37°C, 3 days | [2] |

| Paramecium caudatum | Reactive Red 2 | 90.86% decolorization | 20 ppm dye, 25°C, pH 7.5, 10 days | [3] |

| Photodegradation | ||||

| TiO₂ Photocatalysis | Acid Brown 83 | ~95% degradation | pH 3, with H₂O₂ and Fe(II) | [4] |

| ZnO Photocatalysis | Bismark Brown R | 91.4% degradation | 100 mg TiO₂, pH 3, 60 min UV | [5] |

| Chemical Degradation | ||||

| Ultrasound/Fenton-like | Acid Brown 348 | 96% removal | pH 2.5, 2.5 g/L fly ash, 5.0 mM H₂O₂, 50 mg/L dye, 40°C, 140 min | [6] |

| Ozonation | Indigo Carmine | 97% elimination | 30 min, pH 5.5 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of degradation pathways. Below are representative protocols for key experiments.

Biodegradation Assay

Objective: To assess the capability of a microbial culture (bacterial or fungal) to decolorize and degrade this compound.

Materials:

-

This compound stock solution (e.g., 1 g/L)

-

Microbial culture (e.g., bacterial isolate, fungal strain, or consortium)

-

Appropriate growth medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi)

-

Sterile flasks or tubes

-

Incubator shaker

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Prepare the growth medium and sterilize by autoclaving.

-

Add this compound stock solution to the sterile medium to achieve the desired final concentration (e.g., 50-100 mg/L).

-

Inoculate the dye-containing medium with the microbial culture (e.g., 5% v/v of an overnight culture).

-

Incubate the cultures under appropriate conditions (e.g., 30-37°C, 120-150 rpm for bacteria; 25-30°C for fungi). A static culture may be used to create anaerobic/microaerophilic conditions for azo bond reduction.

-

At regular time intervals, withdraw an aliquot of the culture.

-

Centrifuge the aliquot to separate the biomass from the supernatant.

-

Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a spectrophotometer.

-

Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Photocatalytic Degradation Assay

Objective: To evaluate the efficiency of a photocatalyst in degrading this compound under UV irradiation.

Materials:

-

This compound solution

-

Photocatalyst (e.g., TiO₂, ZnO)

-

Photoreactor with a UV lamp

-

Magnetic stirrer

-

pH meter

-

Spectrophotometer

Procedure:

-